2-Carbamoylisonicotinic acid
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Overview
Description
2-Carbamoylisonicotinic acid is a chemical compound with the molecular formula C7H6N2O3. It is a derivative of isonicotinic acid, characterized by the presence of a carbamoyl group at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoylisonicotinic acid typically involves the reaction of isonicotinic acid with urea under specific conditions. The process can be summarized as follows:
Starting Material: Isonicotinic acid.
Reagent: Urea.
Reaction Conditions: The reaction is carried out in a solvent such as water or ethanol, often under reflux conditions to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Use of catalysts to enhance the reaction rate and selectivity.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Carbamoylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Carbamoylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Carbamoylisonicotinic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Isonicotinic Acid: Lacks the carbamoyl group, making it less versatile in certain reactions.
Nicotinic Acid: Similar structure but with a carboxyl group instead of a carbamoyl group.
Picolinic Acid: Another pyridine derivative with different functional groups.
Uniqueness: 2-Carbamoylisonicotinic acid is unique due to the presence of both the carbamoyl and pyridine functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
2-carbamoylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6(10)5-3-4(7(11)12)1-2-9-5/h1-3H,(H2,8,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEKUXDEDZHANI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160601-84-3 |
Source
|
Record name | 2-carbamoylpyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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